molecular formula C20H24N4O3 B4053376 3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one

3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B4053376
M. Wt: 368.4 g/mol
InChI Key: HJNJAZNCZUOCAV-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.18484064 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones has shown promising results in expanding the antibacterial spectrum of this class of antibiotics to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Modifications to the oxazolidinone structure, such as incorporating pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, have led to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these modifications for developing new antibacterial agents (Genin et al., 2000).

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidine derivatives has been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds as both anticancer and anti-inflammatory agents. The structural modifications to the pyrazolopyrimidine backbone have resulted in compounds with significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Synthesis and Structural Analysis

The synthesis and characterization of related compounds have been extensively studied, revealing insights into the structural requirements for biological activity and providing methodologies for the synthesis of complex heterocyclic systems. These studies contribute to the development of new synthetic routes and the understanding of the relationship between structure and activity in medicinal chemistry (Azab et al., 2013).

Metabolic Studies

Metabolic studies on novel oxazolidinone antibacterial drugs have identified key metabolites and elucidated metabolic pathways, offering valuable information for drug development and safety assessment. These studies help in understanding the biotransformation of these compounds and in designing compounds with favorable metabolic profiles (Sang et al., 2016).

Process Development and Synthesis

The development of efficient, scalable synthetic routes for oxazolidinone derivatives has been a focus of research, aiming to improve the environmental impact and cost-effectiveness of the synthesis process. These advancements are crucial for the commercial production of new pharmaceutical agents, demonstrating the importance of process chemistry in drug development (Yang et al., 2014).

Properties

IUPAC Name

3-[2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-3-14-4-6-15(7-5-14)19-16-12-23(9-8-17(16)21-22-19)18(25)13-24-10-11-27-20(24)26/h4-7H,2-3,8-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJAZNCZUOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NNC3=C2CN(CC3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 4
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one

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